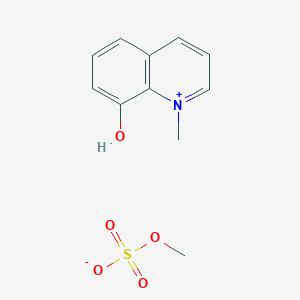

8-Hidroxi-1-metilquinolinio metil sulfato

Descripción general

Descripción

La D-Ribonolactona es un derivado de carbohidrato que pertenece a la familia de las aldonolactonas. Sirve como un grupo quiral versátil para la síntesis total de diversos productos naturales y andamios biológicamente relevantes . Este compuesto es un éster cíclico formado a partir de la D-ribosa y es conocido por su estabilidad y reactividad, lo que lo convierte en un intermedio valioso en la síntesis orgánica .

Aplicaciones Científicas De Investigación

La D-Ribonolactona se utiliza ampliamente en la investigación científica debido a su versatilidad:

Química: Como un grupo quiral para la síntesis de productos naturales y moléculas complejas.

Biología: En el estudio del metabolismo de los carbohidratos y la inhibición enzimática.

Medicina: Como precursor de agentes antivirales y anticancerígenos.

Industria: En la producción de compuestos bioactivos e intermedios sintéticos.

Mecanismo De Acción

La D-Ribonolactona ejerce sus efectos principalmente a través de su papel como intermedio quiral en la química sintética. Actúa como precursor de varios compuestos biológicamente activos al someterse a transformaciones químicas específicas. Por ejemplo, inhibe la β-galactosidasa de Escherichia coli al unirse al sitio activo de la enzima .

Compuestos similares:

D-Gluconolactona: Otra aldonolactona con reactividad similar pero diferentes aplicaciones.

L-Ribonolactona: El isómero L de la D-ribonolactona, utilizado en diferentes vías sintéticas.

D-Ribono-1,4-lactona: Un compuesto estrechamente relacionado con propiedades químicas similares.

Singularidad: La D-Ribonolactona es única debido a su estabilidad, reactividad y versatilidad como grupo quiral. Es particularmente valiosa en la síntesis de C-nucleósidos, que son menos propensos a la hidrólisis enzimática y catalizada por ácidos en comparación con los N-nucleósidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La D-Ribonolactona se puede sintetizar mediante la oxidación anomérica selectiva de aldosas no protegidas con bromo. El proceso implica disolver D-ribosa en agua con bicarbonato de sodio, seguido de la adición de bromo a bajas temperaturas para controlar la reacción . La solución resultante se trata con bisulfito de sodio para descargar el color, y el producto se cristaliza a partir de etanol .

Métodos de producción industrial: La producción industrial de D-ribonolactona implica la epimerización de sales de ácido arabinónico en condiciones severas, seguida de cristalización fraccionada y ciclación de las sales de ácido ribonónico resultantes . Este método garantiza un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La D-Ribonolactona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión a derivados de ácido ribonónico.

Reducción: Formación de ribitol.

Sustitución: Formación de C-nucleósidos y otros derivados.

Reactivos y condiciones comunes:

Oxidación: Bromo, reactivos de cromo (VI), sistemas oxidantes basados en DMSO.

Reducción: Hidruro de litio y aluminio.

Sustitución: Grupos protectores bencilidénicos, anhídrido acético.

Productos principales:

Oxidación: Ácido ribonónico.

Reducción: Ribitol.

Sustitución: C-nucleósidos, 2,3-di-O-acetil-D-ribonolactona.

Comparación Con Compuestos Similares

D-Gluconolactone: Another aldonolactone with similar reactivity but different applications.

L-Ribonolactone: The L-isomer of D-ribonolactone, used in different synthetic pathways.

D-Ribono-1,4-lactone: A closely related compound with similar chemical properties.

Uniqueness: D-Ribonolactone is unique due to its stability, reactivity, and versatility as a chiral pool. It is particularly valuable in the synthesis of C-nucleosides, which are less prone to enzymatic and acid-catalyzed hydrolysis compared to N-nucleosides .

Actividad Biológica

Overview

8-Hydroxy-1-methylquinolinium methyl sulfate (8-HMQMS) is a compound belonging to the class of quinoline derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of 8-HMQMS, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula: CHNOS

- IUPAC Name: 1-methylquinolin-1-ium-8-ol; methyl sulfate

- CAS Number: 19104-24-6

The compound features a hydroxyl group at the 8-position of the quinoline ring, contributing to its biological reactivity.

Compounds with the 8-hydroxyquinoline nucleus, including 8-HMQMS, exhibit a variety of biological activities through several mechanisms:

- Metal Ion Chelation: The hydroxyl group can chelate metal ions, which is crucial for its antimicrobial and anticancer activities.

- DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

8-HMQMS has demonstrated significant antimicrobial effects against various pathogens. A study indicated that it exhibits inhibitory activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 4 |

These results suggest that 8-HMQMS could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that 8-HMQMS possesses anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer therapeutic agent.

Antioxidant Activity

The antioxidant capacity of 8-HMQMS was evaluated using the DPPH radical scavenging assay. The compound exhibited a scavenging activity of approximately 85% at a concentration of 50 µM, indicating strong antioxidant properties that may protect against oxidative damage in biological systems.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various quinoline derivatives, including 8-HMQMS. The study concluded that derivatives with hydroxyl substitutions showed enhanced activity against resistant strains of bacteria .

- Cancer Cell Line Study : In another research published in Cancer Letters, the effects of 8-HMQMS on HeLa cells were examined, revealing significant apoptosis induction through caspase activation pathways .

- Antioxidant Mechanism Exploration : A recent publication in Free Radical Biology and Medicine detailed the antioxidant mechanisms of quinoline derivatives, with findings suggesting that 8-HMQMS effectively reduces reactive oxygen species (ROS) levels in cellular models .

Propiedades

IUPAC Name |

1-methylquinolin-1-ium-8-ol;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEJLLKYVOCJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172630 | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19104-24-6 | |

| Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.